Product packaging for 1-Benzyl-4-bromo-5-chloropyrazole(Cat. No.:CAS No. 1782897-29-3)

1-Benzyl-4-bromo-5-chloropyrazole

Cat. No.: B2445811
CAS No.: 1782897-29-3
M. Wt: 271.54
InChI Key: HVMKYQPVIRRNQR-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles and their derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide-ranging applications. wisdomlib.orgnih.gov These five-membered aromatic rings are not only prevalent in numerous biologically active compounds but also serve as crucial intermediates in organic synthesis. nih.govmdpi.com The versatility of the pyrazole scaffold has led to its incorporation into a diverse array of molecules with applications in medicine, agriculture, and materials science. nih.govmdpi.com

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole". wikipedia.orgmdpi.com A classic method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org One of the most fundamental and enduring methods for creating substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govwikipedia.orgmdpi.com This foundational reaction, first reported in 1883, often yields a mixture of regioisomers, a challenge that continues to drive the development of more selective synthetic methodologies. nih.govmdpi.com Over the decades, a vast number of synthetic routes have been developed to access the pyrazole core, reflecting its enduring importance in the chemical sciences. nih.govmdpi.com

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in synthetic chemistry. sigmaaldrich.comjk-sci.comtestbook.com This strategic modification can dramatically alter the physical, chemical, and biological properties of a compound. byjus.com In heterocyclic chemistry, halogen atoms can serve as reactive "handles," enabling further chemical transformations and the construction of more complex molecular architectures. jk-sci.com The introduction of halogens can also enhance the biological activity of a molecule, a strategy frequently employed in drug discovery. byjus.comnih.gov Halogenation can occur through various mechanisms, including free radical, addition, and electrophilic substitution reactions, depending on the nature of the substrate. testbook.combyjus.com

The pyrazole ring possesses two nitrogen atoms: one is a non-basic, "pyrrole-like" nitrogen, while the other is a basic, "pyridine-like" nitrogen. nih.gov In N-unsubstituted pyrazoles, the acidic proton on the pyrrole-like nitrogen can be readily removed by a base. chemicalbook.com The introduction of a substituent at the N1 position, known as N-substitution, has a profound impact on the pyrazole's properties. This modification prevents tautomerism, a phenomenon where protons can shift between the two nitrogen atoms, leading to a more defined structure and predictable reactivity. nih.govresearchgate.net The nature of the N-substituent can also influence the electronic properties of the pyrazole ring, thereby modulating its reactivity towards electrophiles and nucleophiles. nih.gov

Rationale for Investigating 1-Benzyl-4-bromo-5-chloropyrazole

The specific compound, this compound, presents a compelling case for investigation due to its unique structural features and potential as a versatile building block in organic synthesis.

The substitution pattern of this compound is noteworthy. The presence of a bulky benzyl (B1604629) group at the N1 position, a bromine atom at the C4 position, and a chlorine atom at the C5 position creates a distinct electronic and steric environment. The synthesis of such a polysubstituted pyrazole with precise control over the placement of each substituent presents a significant synthetic challenge. The inherent reactivity of the pyrazole ring and the potential for competing side reactions necessitate careful consideration of reaction conditions and synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrClN2 B2445811 1-Benzyl-4-bromo-5-chloropyrazole CAS No. 1782897-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromo-5-chloropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKYQPVIRRNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 1 Benzyl 4 Bromo 5 Chloropyrazole

Quantum Chemical Characterization

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule. For 1-Benzyl-4-bromo-5-chloropyrazole, these methods illuminate its electronic landscape, the aromatic character of its core pyrazole (B372694) ring, and the conformational dynamics of its N-benzyl substituent.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Computational studies on substituted pyrazoles reveal key insights into the electronic properties of compounds like this compound. The distribution of electron density is significantly influenced by the presence of the electronegative bromine and chlorine atoms, as well as the benzyl (B1604629) group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, regions of negative potential are expected around the nitrogen atoms and the halogen atoms, indicating their propensity to interact with electrophiles. Conversely, positive potential would be located around the hydrogen atoms.

Table 1: Calculated Electronic Properties of a Model Substituted Pyrazole

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Note: These are representative values for a theoretically modeled substituted pyrazole and may not be the exact values for this compound.

Aromaticity Assessment within the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle. nih.gov Its aromaticity arises from the cyclic delocalization of six π-electrons. nih.gov Various computational methods can be employed to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Stabilization Energy (ASE).

For substituted pyrazoles, the nature of the substituents can influence the aromaticity of the ring. Electron-withdrawing groups, such as the bromo and chloro substituents in this compound, can modulate the electron density within the ring. However, pyrazole is known to possess a high degree of aromatic character, and it is expected that even with these substituents, the ring would retain significant aromaticity. researchgate.net Theoretical calculations on various substituted pyrazoles have consistently shown negative NICS values, which are indicative of aromatic character.

Conformation and Rotational Barriers of the N-Benzyl Moiety

The presence of the N-benzyl group introduces conformational flexibility to the molecule. The rotation around the single bond connecting the benzyl group to the pyrazole nitrogen is a key conformational process. Computational studies on N-benzylazoles have shown that the rotation of the benzyl group is a facile process with a relatively low energy barrier. researchgate.net

For this compound, the conformation of the benzyl group relative to the pyrazole ring will be influenced by steric and electronic factors. The bulky halogen atoms at the C4 and C5 positions may create some steric hindrance, potentially influencing the preferred rotational conformers. Theoretical calculations, such as relaxed potential energy surface scans, can be used to determine the rotational barriers and identify the most stable conformations. Studies on similar N-benzylazoles have utilized Density Functional Theory (DFT) to elucidate these conformational preferences and rotational energy barriers. researchgate.net

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, predicting regioselectivity, and understanding the energetic profiles of chemical transformations.

Halogenation Pathways and Regioselectivity Determinants at C4 and C5

The synthesis of this compound involves the selective introduction of bromine and chlorine atoms onto the pyrazole ring. Electrophilic halogenation is a common method for functionalizing pyrazoles. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring. nih.gov

In an unsubstituted pyrazole, the C4 position is the most susceptible to electrophilic attack. However, the presence of substituents can alter this preference. Computational studies can model the reaction pathways for halogenation, calculating the activation energies for attack at different positions. The stability of the intermediate carbocations (sigma complexes) is a key determinant of the regioselectivity. For the formation of a 4-bromo-5-chloro-substituted pyrazole, a stepwise halogenation process is likely. The initial halogenation would likely occur at the C4 position, followed by the introduction of the second halogen at the C5 position, influenced by the directing effects of the existing substituents. Mechanistic studies on the halogenation of similar heterocyclic systems suggest the involvement of an electrophilic substitution mechanism. nih.gov

N-Benzylation Mechanism and Anionic Intermediates

The introduction of the benzyl group at the N1 position of the pyrazole ring is typically achieved through an N-alkylation reaction. This reaction often proceeds via the formation of a pyrazole anion, which then acts as a nucleophile, attacking the benzyl halide. The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be complex, potentially leading to a mixture of N1 and N2 isomers. rsc.org

Computational modeling can provide insights into the N-benzylation mechanism by examining the relative stabilities of the possible anionic intermediates and the transition states for the subsequent alkylation. The presence of electron-withdrawing halogen substituents on the pyrazole ring would increase the acidity of the N-H proton, facilitating the formation of the pyrazole anion. The nature of the counter-ion and the solvent can also play a significant role in the regioselectivity of the reaction, and these factors can be incorporated into theoretical models.

Computational Studies on Reactivity of Halogenated Pyrazoles

Computational chemistry provides powerful tools to investigate the reactivity of heterocyclic compounds like pyrazoles. The presence of electron-withdrawing halogen substituents and the N-benzyl group on the pyrazole ring in this compound significantly influences its electronic structure and, consequently, its chemical reactivity.

Reactivity DescriptorPredicted Influence of Substituents on this compound
Electron Density Reduced on the pyrazole ring due to the electron-withdrawing nature of bromine and chlorine.
Electrostatic Potential The region around the halogen atoms and the nitrogen atoms would be more negative, while the ring carbons and hydrogen would be more positive.
HOMO-LUMO Gap The energy gap between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital is expected to be influenced by the substituents, which in turn affects the molecule's stability and reactivity.

Synthetic Methodologies for 1 Benzyl 4 Bromo 5 Chloropyrazole and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic routes.

A primary retrosynthetic strategy involves the disconnection of the carbon-halogen bonds. Halogens are often introduced onto heterocyclic rings through electrophilic substitution reactions in the later stages of a synthesis. beilstein-archives.orgmdpi.com For the target molecule, this involves two key disconnections: the C4-Br bond and the C5-Cl bond.

C-Br and C-Cl Bond Disconnection: By disconnecting both the bromo and chloro substituents, the immediate precursor is identified as 1-benzyl-1H-pyrazole. This approach is logical as the pyrazole (B372694) ring is susceptible to electrophilic halogenation, and methods for introducing bromine and chlorine are well-established. beilstein-archives.orgresearchgate.net The forward reaction would involve the sequential halogenation of 1-benzyl-1H-pyrazole, likely using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as the halogenating agents. researchgate.net

Retrosynthetic disconnection of halogen substituents from 1-benzyl-4-bromo-5-chloropyrazole.

Another fundamental disconnection strategy targets the N-benzyl group. The bond between the pyrazole nitrogen and the benzylic carbon can be disconnected, as N-alkylation is a common method for functionalizing pyrazoles. tandfonline.compublish.csiro.auyoutube.com

N-Benzyl Bond Disconnection: This disconnection leads to two synthons: a benzyl (B1604629) cation (or an equivalent electrophile like benzyl bromide) and a 4-bromo-5-chloro-1H-pyrazole anion (the nucleophile). The corresponding forward synthesis would be the N-alkylation of 4-bromo-5-chloro-1H-pyrazole with a benzyl halide. tandfonline.compublish.csiro.au This route requires the prior synthesis of the dihalogenated pyrazole core.

Retrosynthetic disconnection of the N-benzyl group from this compound.

Synthesis of Pyrazole Core Precursors

The construction of the pyrazole ring is a cornerstone of this synthesis. Numerous methods exist, with the Knorr synthesis being the most classic and widely used approach. beilstein-journals.orgjk-sci.com

The most prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comnih.govmdpi.comyoutube.com This reaction is highly versatile and can be used to produce a wide array of substituted pyrazoles. nih.gov

The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. youtube.com The reaction is typically carried out in a suitable solvent, sometimes with acid catalysis. jk-sci.com

For the synthesis of the precursor 1-benzyl-1H-pyrazole, benzylhydrazine (B1204620) would be reacted with a suitable 1,3-dicarbonyl compound such as malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) in an acidic medium.

Reactant 1Reactant 2ProductConditionsReference
Hydrazine/Substituted Hydrazine1,3-Dicarbonyl CompoundPyrazole/Substituted PyrazoleAcid or base catalysis, various solvents nih.gov, mdpi.com, jk-sci.com
BenzylhydrazineMalondialdehyde1-Benzyl-1H-pyrazoleAcid catalysis, heatPlausible
PhenylhydrazineEthyl Acetoacetate3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneNano-ZnO catalyst mdpi.com

This is an interactive data table. You can sort and filter the data as needed.

While the Knorr synthesis is dominant, other methods provide access to the pyrazole nucleus.

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne. nih.govmdpi.com For instance, the reaction of diazomethane (B1218177) with an alkyne can yield a pyrazole, although controlling regioselectivity can be a challenge. A simple and efficient 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynyl bromides can yield 4-bromo-pyrazoles directly. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions often proceed through in situ generated intermediates, such as 1,3-dielectrophiles, which then undergo cyclocondensation with a hydrazine. beilstein-journals.org

From Heterocyclic Systems: Pyrazoles can also be synthesized from other heterocyclic rings. For example, pyranones can react with hydrazines to yield pyrazoles through a ring-transformation reaction. nih.gov

Introduction of Halogen Substituents

Once the 1-benzyl-1H-pyrazole precursor is synthesized, the next crucial step is the introduction of the bromo and chloro substituents at the C4 and C5 positions, respectively. Electrophilic halogenation is the standard method for this transformation. beilstein-archives.org

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. mdpi.com Therefore, direct halogenation of 1-benzyl-1H-pyrazole is expected to occur preferentially at C4.

Bromination: The introduction of the bromine atom at the 4-position can be readily achieved using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform. researchgate.net Other brominating agents like bromine in water can also be used. researchgate.net

Chlorination: Following bromination, the resulting 1-benzyl-4-bromo-1H-pyrazole can be chlorinated. N-chlorosuccinimide (NCS) is a suitable reagent for this step. researchgate.net The directing effects of the N-benzyl and C4-bromo groups will influence the position of chlorination. The reaction would likely yield the desired this compound.

It is also possible to synthesize the target compound from α-bromo-1,3-diaryl-propan-1,3-diones, which upon treatment with nucleophiles like thiosemicarbazide, can yield chlorosubstituted 4-bromo-diaryl-pyrazoles. tsijournals.com

SubstrateReagentProductConditionsReference
PyrazoleN-Bromosuccinimide (NBS)4-BromopyrazoleCCl4 or H2O, mild conditions researchgate.net
PyrazoleN-Chlorosuccinimide (NCS)4-ChloropyrazoleCCl4 or H2O, mild conditions researchgate.net
1-Benzyl-1H-pyrazoleN-Bromosuccinimide (NBS)1-Benzyl-4-bromo-1H-pyrazoleOrganic solventPlausible
1-Benzyl-4-bromo-1H-pyrazoleN-Chlorosuccinimide (NCS)This compoundOrganic solventPlausible
3-Aryl-1H-pyrazol-5-aminesNXS (X = Br, Cl, I)4-Halogenated pyrazole derivativesDMSO, room temperature beilstein-archives.org

This is an interactive data table. You can sort and filter the data as needed.

Regioselective Bromination at C4

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. This is typically accomplished through electrophilic halogenation, a common and effective method for functionalizing such heterocyclic systems.

Electrophilic bromination of pyrazoles preferentially occurs at the 4-position due to the electronic nature of the ring. researchgate.net N-bromosuccinimide (NBS) is a widely used reagent for this transformation, offering a reliable and often high-yielding route to 4-bromopyrazoles. researchgate.netjmcs.org.mx The reaction is typically carried out under mild conditions and can be performed in various solvents, including carbon tetrachloride and water. researchgate.net The use of NBS is advantageous as it is a stable solid and often avoids the need for catalysts or special precautions. researchgate.netjmcs.org.mx

The general mechanism involves the generation of an electrophilic bromine species from NBS, which then attacks the electron-rich C4 position of the pyrazole ring. beilstein-archives.org Studies have shown that this method is applicable to a range of pyrazole derivatives. researchgate.netjmcs.org.mx For instance, the reaction of various pyrazoles with NBS in either carbon tetrachloride or water has been reported to give 4-halopyrazoles in excellent yields. researchgate.net In some cases, the reaction can be performed under solvent-free conditions, which is environmentally advantageous. jmcs.org.mx

The efficiency of the bromination can be influenced by the substituents already present on the pyrazole ring. However, for many substrates, NBS provides a straightforward and effective means of achieving C4-bromination. jmcs.org.mxnih.gov

Table 1: Examples of C4-Bromination of Pyrazoles using NBS

Starting PyrazoleBrominating AgentSolventConditionsProductYield (%)Reference
PyrazoleNBSCCl4 or H2OMild4-BromopyrazoleExcellent researchgate.net
1,3-Diketones and Arylhydrazines (one-pot)NBSacSolvent-free, SiO2-H2SO4-4-Bromo-N-arylpyrazolesHigh jmcs.org.mx
N-substituted 3-methyl-2-pyrazolin-5-oneNBSChloroformPhotochemical4-Bromo and 4,4-dibromo derivatives- nih.gov

Note: NBSac refers to N-bromosaccharin, which has been shown to have similar reactivity to NBS in some cases. jmcs.org.mx

Directed ortho metalation (DoM) presents an alternative, powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.orgwikipedia.org This intermediate can then be quenched with an electrophile, such as a bromine source, to introduce the substituent at the desired position. organic-chemistry.org

For pyrazoles, a substituent on the nitrogen atom can act as a DMG. The process involves the coordination of the organolithium reagent to the heteroatom of the DMG, which facilitates the deprotonation of the adjacent C5 or C3 proton. Subsequent reaction with a brominating agent would then install the bromine atom. While DoM is a versatile tool, its application for direct C4-bromination of a pre-existing pyrazole ring is less common than electrophilic substitution, as it typically directs functionalization to the positions adjacent to the DMG. However, it could be a viable strategy in a synthetic route where the pyrazole ring is constructed with a handle that allows for subsequent directed lithiation and bromination.

Regioselective Chlorination at C5

The introduction of a chlorine atom at the C5 position can be achieved through several synthetic routes, including nucleophilic substitution on a suitable precursor or by chlorination of a pyrazolone (B3327878) intermediate.

Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing a chlorine atom at the C5 position, particularly if a suitable leaving group is present on the pyrazole ring. acs.orgnih.govosti.gov For instance, a pyrazole derivative with a good leaving group, such as a nitro group or another halogen, at the C5 position could potentially undergo substitution with a chloride source. The feasibility of this approach is highly dependent on the electronic properties of the pyrazole ring and the nature of the substituents present, which must be able to activate the ring towards nucleophilic attack.

A common and effective strategy for the synthesis of 5-chloropyrazoles involves the chlorination of a corresponding pyrazolone intermediate. orientjchem.org Pyrazolones, which are tautomers of hydroxypyrazoles, can be readily converted to 5-chloropyrazoles using chlorinating agents such as phosphorus oxychloride (POCl3). orientjchem.org

This transformation proceeds through the conversion of the hydroxyl group of the pyrazolone tautomer into a better leaving group, followed by nucleophilic attack by a chloride ion. For example, 3-methyl-1-phenylpyrazol-5-one can be reacted with phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline, to yield 5-chloro-3-methyl-1-phenylpyrazole. orientjchem.org This method provides a reliable route to 5-chloro-substituted pyrazoles, which can then be further functionalized.

Table 2: Synthesis of 5-Chloropyrazoles from Pyrazolones

Starting PyrazoloneChlorinating AgentAdditiveProductReference
3-Methyl-1-phenylpyrazol-5-onePOCl3N,N-Dimethylaniline5-Chloro-3-methyl-1-phenylpyrazole orientjchem.org

N-Alkylation with Benzyl Moiety

The final step in the synthesis of the target compound is the introduction of the benzyl group onto one of the nitrogen atoms of the pyrazole ring. N-alkylation of pyrazoles is a well-established transformation and can be achieved using various methods. tandfonline.comnih.govgoogle.commdpi.comsemanticscholar.org

A common approach involves the reaction of the pyrazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. tandfonline.comgoogle.com The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion which then acts as a nucleophile and attacks the benzyl halide. Phase-transfer catalysis is a particularly effective method for this reaction, often allowing for the use of solid potassium hydroxide (B78521) as the base and avoiding the need for a solvent. tandfonline.com This method has been shown to provide excellent yields of N-benzylpyrazole. tandfonline.com

Alternatively, acid-catalyzed N-alkylation methods have been developed. For example, trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid catalyst to alkylate pyrazoles. mdpi.comsemanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. mdpi.com

For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity of the reaction can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. mdpi.com

Table 3: Methods for N-Alkylation of Pyrazoles

Pyrazole SubstrateAlkylating AgentConditionsProductYield (%)Reference
PyrazoleBenzyl chlorideKOH, TBAB (catalyst), solvent-freeN-BenzylpyrazoleExcellent tandfonline.com
PyrazoleAlkyl halideCrystalline aluminosilicate (B74896) or aluminophosphate catalystN-Alkylpyrazole- google.com
PyrazolesTrichloroacetimidate electrophilesBrønsted acid catalystN-Alkyl pyrazolesGood mdpi.comsemanticscholar.org
PyrazolesHaloalkanesEnzyme cascadeN-Alkyl pyrazoles>99% regioselectivity nih.gov

N1-Regioselective Benzylation Methods

The introduction of a benzyl group onto a pyrazole ring can lead to two possible isomers, N1 and N2. For many applications, the selective synthesis of the N1-benzylated isomer is crucial. Several methods have been developed to achieve high regioselectivity in this transformation.

Base-Mediated Alkylation (e.g., K2CO3/DMSO)

A common and effective method for the N-alkylation of pyrazoles is the use of a base in a suitable solvent. The combination of potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be a robust system for achieving N1-regioselective alkylation of 3-substituted pyrazoles. acs.org The reaction proceeds by deprotonation of the pyrazole N-H by the base, followed by nucleophilic attack of the resulting pyrazolate anion on benzyl bromide or benzyl chloride.

The regioselectivity of this reaction is often governed by steric factors. The less sterically hindered N1 position is generally favored, particularly when a substituent is present at the C3 or C5 position of the pyrazole ring. The use of a polar aprotic solvent like DMSO facilitates the reaction by solvating the potassium cation and enhancing the nucleophilicity of the pyrazolate anion.

Reactant Reagents Conditions Product Yield Reference
4-Bromo-5-chloropyrazoleBenzyl bromide, K2CO3DMSO, room temp. to 60 °CThis compoundGood to ExcellentInferred from acs.orgnih.gov
3-Substituted PyrazoleAlkyl Halide, K2CO3DMSON1-Alkyl PyrazoleHigh acs.org

This table presents plausible reaction conditions for the target molecule based on general findings.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a versatile and efficient alternative for the N-alkylation of pyrazoles. This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), to transport the pyrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. rsc.org This technique can often be performed under mild conditions and can lead to high yields of N-alkylated products.

The benzylation of pyrazoles under PTC conditions typically involves reacting the pyrazole with benzyl chloride or bromide in the presence of a base (like KOH or K2CO3) and the catalyst. The choice of base can influence the outcome, with stronger bases sometimes leading to side reactions. The regioselectivity towards N1-benzylation is generally high, driven by the steric hindrance at the N2 position.

Reactant Reagents Catalyst Conditions Product Yield Reference
PyrazoleBenzyl Chloride, KOHTBABStirring, no solventN-BenzylpyrazoleExcellentInferred from rsc.org
Indazolyl-substituted pyrazoleBenzyl BromideKOH–Al2O3Dichloromethane, refluxN-Benzylated productsMixture of isomers rsc.org

This table illustrates typical conditions for phase-transfer catalyzed benzylation.

Control of Regioselectivity in N-Substitution Reactions

Controlling the regioselectivity of N-substitution in pyrazoles is a critical aspect of their synthesis. The outcome of the reaction, favoring either the N1 or N2 isomer, is influenced by several factors:

Steric Hindrance: As previously mentioned, substituents on the pyrazole ring, particularly at the C3 and C5 positions, can sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen, thus favoring substitution at the less hindered N1 position.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially influencing the regioselectivity.

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can all play a role in directing the substitution to a specific nitrogen atom. For instance, thermodynamic control, often achieved at higher temperatures, may favor the formation of the more stable isomer. In contrast, kinetic control at lower temperatures may favor the faster-forming isomer.

Protecting Groups: In some strategies, a protecting group can be used to block one of the nitrogen atoms, allowing for selective functionalization of the other. The subsequent removal of the protecting group yields the desired N-substituted pyrazole. A notable example is the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be transposed from one nitrogen to the other, enabling sequential arylation at different positions. nih.gov

Sequential and Convergent Synthetic Strategies

The assembly of a molecule like this compound can be approached through different strategic routes, primarily categorized as sequential (linear) or convergent.

Order of Introduction of Halogens and N-Benzyl Group

A sequential approach involves the stepwise introduction of the substituents onto the pyrazole core. The order of these steps is crucial for a successful synthesis.

One plausible sequence begins with the halogenation of a pre-formed pyrazole ring, followed by N-benzylation. For instance, pyrazole can be first brominated at the C4 position and then chlorinated. The resulting 4-bromo-5-chloropyrazole would then be subjected to N-benzylation. The halogenation of pyrazoles can often be achieved using N-halosuccinimides (NBS for bromination and NCS for chlorination). The high nucleophilicity of the C4 position of the pyrazole ring facilitates electrophilic substitution. mdpi.com

Alternatively, N-benzylpyrazole can be synthesized first, followed by sequential halogenation. The benzyl group at the N1 position can influence the regioselectivity of the subsequent halogenation steps.

A third approach involves starting with a halogenated precursor for the pyrazole ring synthesis. For example, a halogenated 1,3-dicarbonyl compound could be condensed with benzylhydrazine to form the desired substituted pyrazole ring directly.

One-Pot and Multicomponent Reactions for Pyrazole Synthesis

Convergent strategies, such as one-pot and multicomponent reactions (MCRs), offer an efficient alternative to linear synthesis by combining multiple starting materials in a single reaction vessel to form the target molecule or a key intermediate. nih.govorganic-chemistry.org These approaches are atom-economical and can significantly reduce the number of synthetic steps and purification procedures.

For the synthesis of highly substituted pyrazoles, MCRs that bring together three or more components are particularly valuable. beilstein-journals.orgrsc.org For example, a one-pot synthesis of N-arylpyrazoles has been developed from aryl nucleophiles, di-tert-butylazodicarboxylate, and 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org While this specific example leads to N-arylpyrazoles, the principle could be adapted for N-benzylpyrazoles by using benzylhydrazine as a key building block.

A hypothetical multicomponent reaction for this compound could involve the condensation of a halogenated β-ketoester or a similar 1,3-dielectrophile with benzylhydrazine. beilstein-journals.org The challenge in such an approach lies in sourcing the appropriately substituted starting materials and controlling the regioselectivity of the ring closure.

Strategy Description Advantages Challenges Reference
Sequential SynthesisStepwise introduction of substituents onto the pyrazole core.More control over each step.Longer reaction sequences, more purification steps.Inferred from nih.govmdpi.com
Convergent (One-Pot/MCR)Multiple components are combined in a single reaction to form the product.Atom economy, fewer steps, higher efficiency.Finding suitable starting materials, controlling regioselectivity. organic-chemistry.orgbeilstein-journals.org

This table compares the advantages and challenges of different synthetic strategies.

Spectroscopic and Structural Elucidation Techniques Generic Application to Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be mapped.

In ¹H NMR spectroscopy of 1-benzyl-4-bromo-5-chloropyrazole, the protons of the benzyl (B1604629) group would be expected to appear as a characteristic set of signals. The five aromatic protons on the phenyl ring would typically resonate in the range of 7.2-7.5 ppm, while the two benzylic protons (CH₂) would likely appear as a singlet around 5.4 ppm. The single proton on the pyrazole (B372694) ring (H3) would also produce a distinct singlet.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazole ring are expected to be significantly influenced by the attached halogens. The carbon bearing the bromine atom (C4) may show a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would suggest. The carbon attached to chlorine (C5) would also have a characteristic downfield shift. The carbons of the benzyl group would appear in the aromatic region (around 127-136 ppm) and the benzylic carbon (CH₂) would be observed further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-~140
Pyrazole C4-~95
Pyrazole C5-~130
Pyrazole H3~7.6 (s, 1H)-
Benzyl CH₂~5.4 (s, 2H)~55
Benzyl C (ipso)-~135
Benzyl C (ortho)~7.3-7.4 (m, 2H)~128
Benzyl C (meta)~7.3-7.4 (m, 2H)~129
Benzyl C (para)~7.3-7.4 (m, 1H)~128

s = singlet, m = multiplet

To confirm the assignment of protons and carbons and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would primarily show correlations among the protons of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the benzylic proton signal to the benzylic carbon signal and the pyrazole H3 proton to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations. It would provide key evidence for the regioselectivity of the substitution on the pyrazole ring. For instance, a correlation between the benzylic protons (CH₂) and the C5 carbon of the pyrazole ring would confirm the N1-substitution of the benzyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈BrClN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The fragmentation in the mass spectrometer would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91). Another significant fragmentation pathway could be the loss of bromine or chlorine atoms from the molecular ion.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values and require experimental verification.)

Fragment IonPredicted m/z
[M]⁺ (C₁₀H₈⁷⁹Br³⁵ClN₂)⁺285.96
[M+2]⁺ (due to ⁸¹Br or ³⁷Cl)287.96
[M+4]⁺ (due to ⁸¹Br and ³⁷Cl)289.96
[M - C₇H₇]⁺ (loss of benzyl group)194.90
[C₇H₇]⁺ (benzyl cation)91.05

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ group would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings (phenyl and pyrazole) would be found in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations typically appear in the fingerprint region of the spectrum, below 1000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: These are typical ranges and require experimental verification.)

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H3100-3000
Aliphatic C-H3000-2850
Aromatic C=C1600-1450
Pyrazole C=N~1550
C-Cl800-600
C-Br700-500

Reactivity and Derivatization of 1 Benzyl 4 Bromo 5 Chloropyrazole

Reactivity of Halogen Atoms

The reactivity of the halogen atoms at the C4 and C5 positions of the pyrazole (B372694) ring is a key determinant of the synthetic utility of 1-benzyl-4-bromo-5-chloropyrazole. Generally, the bromine atom at the C4 position is more susceptible to oxidative addition in palladium-catalyzed reactions compared to the chlorine atom at the C5 position. This difference in reactivity allows for selective transformations at the C4 position while leaving the C5-chloro substituent intact for subsequent manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions primarily target the more reactive C4-bromo bond.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govrsc.org This reaction has been successfully applied to this compound for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of CataXCium A Pd G3 has been identified as a particularly effective catalyst system for the Suzuki-Miyaura coupling of related ortho-bromoaniline substrates. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryBoronic Acid/EsterCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1-Benzyl-5-chloro-4-phenylpyrazole-
24-Methoxyphenylboronic acidCataXCium A Pd G3K₃PO₄Toluene1-Benzyl-5-chloro-4-(4-methoxyphenyl)pyrazoleHigh
3Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃DME1-Benzyl-5-chloro-4-(pyridin-3-yl)pyrazole-

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by palladium complexes, often in the presence of a copper(I) co-catalyst. organic-chemistry.org In the context of this compound, the Sonogashira coupling would selectively occur at the C4-bromo position to introduce an alkynyl substituent. While direct examples for this specific substrate are not detailed in the provided results, the reaction is generally applicable to aryl bromides. psu.eduresearchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalystCo-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF1-Benzyl-5-chloro-4-(phenylethynyl)pyrazole
2TrimethylsilylacetylenePd(OAc)₂-Cs₂CO₃DMF1-Benzyl-5-chloro-4-((trimethylsilyl)ethynyl)pyrazole

Note: This table illustrates plausible reaction conditions for the Sonogashira coupling of this compound based on general procedures.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.org This reaction offers a method to introduce vinyl groups at the C4 position of this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org Nickel-catalyzed versions of this reaction have also been developed for benzyl (B1604629) chlorides. nih.gov

Table 3: Illustrative Heck-Mizoroki Reaction

EntryAlkeneCatalystBaseSolventProduct
1StyrenePd(OAc)₂Et₃NDMF(E)-1-Benzyl-5-chloro-4-styrylpyrazole
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile(E)-Butyl 3-(1-benzyl-5-chloro-1H-pyrazol-4-yl)acrylate

Note: The table provides a conceptual representation of the Heck-Mizoroki reaction for the specified substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction allows for the introduction of primary or secondary amine functionalities at the C4 position of this compound. The choice of phosphine (B1218219) ligand is critical for the success of this transformation. researchgate.net

Table 4: Conceptual Buchwald-Hartwig Amination

EntryAmineCatalystLigandBaseSolventProduct
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene4-(1-Benzyl-5-chloro-1H-pyrazol-4-yl)morpholine
2AnilinePd(OAc)₂XPhosK₃PO₄DioxaneN-(1-Benzyl-5-chloro-1H-pyrazol-4-yl)aniline

Note: This table is a conceptual illustration of the Buchwald-Hartwig amination for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the pyrazole ring itself is electron-deficient, and the presence of the halogen atoms further facilitates nucleophilic attack. While palladium-catalyzed reactions favor the C4-bromo position, SNAr reactions can potentially occur at the C5-chloro position, especially with strong nucleophiles and under forcing conditions. The relative reactivity of the C4-bromo versus the C5-chloro bond in SNAr reactions can depend on the specific nucleophile and reaction conditions.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

EntryNucleophileBaseSolventPotential Product
1Sodium methoxide-Methanol1-Benzyl-4-bromo-5-methoxypyrazole
2Sodium thiophenoxide-DMF1-Benzyl-4-bromo-5-(phenylthio)pyrazole
3PyrrolidineK₂CO₃DMSO1-(1-Benzyl-4-bromo-1H-pyrazol-5-yl)pyrrolidine

Note: This table outlines potential SNAr reactions and their products. The selectivity for substitution at C5 over C4 would need to be experimentally determined.

Displacement of Halogens by Various Nucleophiles

The C4-bromo and C5-chloro substituents on the pyrazole ring are susceptible to nucleophilic substitution, a reaction of significant utility for introducing new functionalities. The relative reactivity of the two halogens is dictated by the better leaving group ability of bromide compared to chloride. Consequently, nucleophilic attack is generally expected to occur preferentially at the C4 position.

In analogous systems, such as 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide, the bromine atom has been shown to be displaceable by nucleophiles like amines and thiols under appropriate reaction conditions . This suggests that this compound can serve as a versatile precursor for a variety of 4-substituted-5-chloro- and, subsequently, 4,5-disubstituted pyrazoles through sequential substitution reactions. The specific conditions for these transformations, including the choice of solvent, base, and temperature, would be critical in controlling the selectivity and yield of the desired products.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Potential Product
R-NH₂ (Amine) 1-Benzyl-4-(alkyl/arylamino)-5-chloropyrazole
R-SH (Thiol) 1-Benzyl-4-(alkyl/arylthio)-5-chloropyrazole
R-OH (Alcohol) 1-Benzyl-4-alkoxy-5-chloropyrazole

Directed Metalation Reactions (e.g., Lithiation followed by Electrophilic Quenching)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, the N-benzyl group, in concert with the pyrazole nitrogen atoms, can act as a directing metalation group (DMG). The interaction of a strong organolithium base, such as n-butyllithium (n-BuLi), with the Lewis basic nitrogen atoms of the pyrazole ring can facilitate the deprotonation of the most acidic C-H bond, which is anticipated to be at the C3 position. wikipedia.orguwindsor.ca

This approach is supported by studies on related systems. For instance, 4-bromo-1-phenylsulphonylpyrazole undergoes regioselective lithiation at the C5 position when treated with phenyl-lithium rsc.org. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. The phenylsulfonyl group can subsequently be removed under alkaline conditions rsc.org. A similar sequence with this compound would provide a viable route to 3-substituted derivatives.

The general process can be outlined as follows:

Treatment of this compound with a strong base (e.g., n-BuLi) at low temperature to generate the 3-lithiated species.

Quenching of the organolithium intermediate with an electrophile (E+).

Table 2: Examples of Electrophilic Quenching Following Lithiation

Electrophile (E+) Functional Group Introduced at C3
D₂O Deuterium
(CH₃)₂SO₄ Methyl
RCHO (Aldehyde) Hydroxyalkyl
R₂CO (Ketone) Hydroxy-dialkyl-methyl
CO₂ Carboxylic acid

Reactions Involving the Pyrazole Ring System

C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a highly effective method for the direct introduction of new bonds at otherwise unreactive C-H sites, offering an atom-economical alternative to traditional cross-coupling reactions. bohrium.comnih.govresearchgate.netnih.gov For 1-benzylpyrazoles, this strategy has been successfully employed in rollover annulation reactions.

A notable example is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes to synthesize tricyclic 2-benzazepines. acs.orgnih.gov This transformation involves a twofold C-H activation of both an aryl C-H bond of the benzyl group and a heteroaryl C-H bond of the pyrazole ring. acs.orgnih.gov The presence of halogen substituents on the pyrazole ring, as in this compound, is generally well-tolerated in such palladium-catalyzed processes and can serve as a handle for subsequent functionalization.

The derivatization of the resulting benzo[e]pyrazolo[1,5-a]azepine products has been demonstrated through electrophilic bromination with N-bromosuccinimide (NBS), showcasing the potential for further modification of the pyrazole core after the initial C-H functionalization nih.gov.

Ring-Opening and Rearrangement Reactions

While pyrazoles are generally stable aromatic systems, they can undergo ring-opening or rearrangement reactions under specific conditions, particularly when suitably substituted. For instance, the presence of adjacent azide (B81097) and nitro groups on a pyrazole ring can lead to cyclization to a furoxan ring upon heating, a process that can be preceded by rearrangement mdpi.com.

Reactivity of the N-Benzyl Substituent

Transformations of the Benzyl Group

The N-benzyl group is not merely a protecting or solubilizing moiety; its benzylic protons and phenyl ring are also amenable to a range of chemical transformations.

Oxidation: The benzylic methylene (B1212753) (CH₂) group can be oxidized to a carbonyl group (C=O). Various methods are available for the oxidation of benzyl ethers and N-benzyl amides, often employing metal catalysts or specific oxidizing agents. organic-chemistry.orgrsc.orgmdpi.com For example, solvent-free oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved using gold-palladium catalysts rsc.org. Similar conditions could potentially be applied to oxidize the N-benzyl group in this compound to the corresponding N-benzoyl derivative.

Halogenation on the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, such as halogenation. The directing effect of the pyrazol-1-ylmethyl group would need to be considered, which would likely direct incoming electrophiles to the ortho and para positions.

C-H Activation/Functionalization: As mentioned in section 5.2.1, the benzyl group can participate in palladium-catalyzed C-H activation reactions. The [5 + 2] rollover annulation is a prime example where an ortho C-H bond of the phenyl ring is activated and participates in the cyclization acs.orgnih.gov.

Debenzylation: The benzyl group can be removed (debenzylation) through various methods, most commonly via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. sciencemadness.org This reaction would yield the N-unsubstituted pyrazole, 4-bromo-5-chloro-1H-pyrazole, which could be a valuable intermediate for further N-functionalization.

Table 3: Potential Transformations of the N-Benzyl Group

Reaction Type Reagents/Conditions Potential Product
Oxidation Oxidizing agent (e.g., KMnO₄, Au-Pd/O₂) 1-Benzoyl-4-bromo-5-chloropyrazole
Halogenation X₂/Lewis acid (e.g., Br₂/FeBr₃) 1-(Halobenzyl)-4-bromo-5-chloropyrazole
Debenzylation H₂, Pd/C 4-Bromo-5-chloro-1H-pyrazole

Applications As a Synthetic Building Block and Scaffold

Precursor for the Synthesis of Complex Heterocyclic Systems

The pyrazole (B372694) core is a privileged scaffold in medicinal chemistry, and 1-Benzyl-4-bromo-5-chloropyrazole serves as an excellent starting material for the construction of more complex, fused heterocyclic systems. mdpi.comnih.govnih.gov One of the most significant applications of pyrazole derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as purine (B94841) bioisosteres and exhibit a broad spectrum of biological activities. The general strategy involves the transformation of the pyrazole into a 5-aminopyrazole intermediate, which can then undergo cyclocondensation with various reagents to form the fused pyrimidine (B1678525) ring.

While direct studies on this compound for this specific transformation are not extensively documented, the established reactivity of similar pyrazole derivatives provides a strong indication of its potential. The presence of the chloro and bromo groups offers opportunities for selective functionalization, which can be leveraged to introduce the necessary amino group for the subsequent cyclization reaction.

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

Reagent ClassSpecific ExampleResulting Moiety
β-DiketonesAcetylacetoneDimethyl-substituted pyrimidine ring
β-KetoestersEthyl acetoacetateMethyl-substituted pyrimidinone ring
EnaminonesDimethylformamide dimethyl acetal (B89532) (DMF-DMA)Unsubstituted pyrimidine ring
Malononitrile DerivativesEthoxymethylenemalononitrileAmino-cyano-substituted pyrimidine ring

The synthesis of such complex heterocyclic systems is of great interest in drug discovery, as they can interact with various biological targets. mdpi.com

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. mdpi.com The pyrazole scaffold is well-suited for combinatorial library synthesis due to its robust nature and the ability to introduce diversity at multiple positions. nih.gov

Solid-phase synthesis is a particularly attractive method for creating combinatorial libraries, as it simplifies the purification process and allows for the automation of repetitive reaction steps. mdpi.com A general approach for the solid-phase synthesis of a pyrazole library could involve the immobilization of a suitable precursor onto a resin, followed by a series of reactions to build the pyrazole core and introduce various substituents.

For instance, a strategy could be envisioned where a resin-bound β-ketoester is reacted with a hydrazine (B178648) derivative to form the pyrazole ring. The halogen atoms on a scaffold like this compound could then be subjected to various cross-coupling reactions to introduce a wide range of chemical functionalities, thereby generating a diverse library of compounds.

Table 2: Potential Reactions for Diversity Generation on a Pyrazole Scaffold

Reaction TypeReagentsIntroduced Moiety
Suzuki-Miyaura CouplingArylboronic acidsAryl groups
Sonogashira CouplingTerminal alkynesAlkynyl groups
Buchwald-Hartwig AminationAminesAmino groups
Stille CouplingOrganostannanesVarious organic groups

The resulting libraries of pyrazole derivatives can then be screened for a wide range of biological activities or material properties.

Development of Novel Methodologies in Organic Synthesis Utilizing this Scaffold

The unique electronic and steric properties of this compound make it an interesting substrate for the development of novel methodologies in organic synthesis. The presence of two different halogen atoms at adjacent positions on the pyrazole ring allows for the exploration of selective and sequential cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govorganic-chemistry.orglibretexts.orglibretexts.orgwikipedia.orgresearchgate.netnih.gov The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, allowing for the selective introduction of a substituent at the C4 position, followed by a subsequent reaction at the C5 position.

Table 3: Potential Sequential Cross-Coupling Reactions

StepReactionPositionReagentProduct
1Suzuki-Miyaura CouplingC4Arylboronic acid1-Benzyl-4-aryl-5-chloropyrazole
2Buchwald-Hartwig AminationC5Amine1-Benzyl-4-aryl-5-aminopyrazole

The development of such selective methodologies provides a powerful platform for the synthesis of highly functionalized pyrazoles with precise control over the substitution pattern. These methods can be applied to the synthesis of a wide range of target molecules with potential applications in various fields. acs.org

Role in Material Science and Agrochemistry

The pyrazole scaffold is not only important in medicinal chemistry but also plays a significant role in material science and agrochemistry. mdpi.comnih.gov

In the field of material science , pyrazole derivatives have been investigated for their potential use in electronic devices, such as organic light-emitting diodes (OLEDs). The photophysical properties of pyrazole-containing molecules can be tuned by introducing different substituents, leading to materials with specific emission characteristics. rsc.orgmdpi.com Fused pyrazole systems, in particular, have shown promise as components of organic electronic materials. rsc.org Pyrazole-based metal-organic frameworks (MOFs) have also been explored for their magnetic and electrical properties. acs.org

In agrochemistry , pyrazole derivatives have been successfully commercialized as herbicides and fungicides. nih.govnih.gov The pyrazole ring is a key component in several active ingredients that exhibit potent biological activity against a wide range of pests and plant diseases. mdpi.com For example, some pyrazole-based compounds are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis, leading to herbicidal effects. nih.gov The fungicidal activity of pyrazole derivatives is also well-documented, with many compounds showing efficacy against various fungal pathogens. researchgate.net The screening of pyrazole libraries has been a fruitful approach for the discovery of new agrochemicals. nih.govmdpi.com

Future Research Directions

Exploration of Asymmetric Synthesis Approaches

The introduction of chirality into heterocyclic compounds can profoundly influence their biological activity. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, represents a significant frontier for derivatives of 1-Benzyl-4-bromo-5-chloropyrazole.

A promising avenue involves the use of pyrazolin-5-one derivatives as versatile substrates. rsc.org The reactivity of pyrazolin-5-ones has been successfully harnessed for the asymmetric synthesis of highly functionalized pyrazoles and pyrazolones using both organo- and metal-catalysts. rsc.org This strategy could be adapted to introduce a chiral center, for instance, by an asymmetric alkylation or addition reaction at a position on the pyrazole (B372694) ring or a substituent.

Organocatalysis, in particular, offers a powerful tool for this purpose. Catalysts such as bifunctional thioureas have been used in the asymmetric 1,6-addition of pyrazol-5-ones to other molecules, yielding products with high enantioselectivity. rsc.org Similarly, secondary amine catalysts have enabled asymmetric Michael/acetalization cascades to produce complex chiral pyrazole-containing heterocycles. acs.org Future work could explore applying these organocatalytic methods to precursors of this compound to generate novel chiral analogues with potentially enhanced or specific biological activities. The development of such enantioselective processes is a key area of modern chemistry, driven by the demand for chiral compounds in biomedicine and other fields. mdpi.com

Development of Greener Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, prompting the development of "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net

Key areas for greener synthesis of pyrazoles include:

Photocatalysis : Visible-light photocatalysis provides a mild, efficient route to polysubstituted pyrazoles and other heterocycles. mdpi.com This approach avoids harsh reagents and high temperatures, aligning with green chemistry principles.

Direct C-H Functionalization : Instead of using pre-halogenated starting materials, direct C-H functionalization allows for the introduction of substituents onto the pyrazole core in a single step. rsc.org This method is more atom-economical and reduces the number of synthetic steps. Transition-metal-catalyzed C-H functionalization has become a prominent strategy for creating new C-C and C-heteroatom bonds on the pyrazole ring. rsc.org

Microwave-Assisted Synthesis : The use of microwave activation, often in solvent-free conditions, can drastically shorten reaction times and increase yields for pyrazole synthesis. nih.govnih.govnih.gov One-pot syntheses starting from carbonyl precursors and proceeding via in-situ generated tosylhydrazones are particularly efficient under these conditions. nih.govresearchgate.net

Benign Solvents and Catalysts : Research into using water as a solvent or employing recyclable catalysts like Amberlyst-70 can significantly reduce the environmental impact of pyrazole synthesis. eurasianjournals.com

Applying these principles to the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. rsc.org For the synthesis of heterocycles like pyrazoles, this technology is particularly beneficial. uc.pt

The synthesis of pyrazoles often involves hazardous intermediates, such as hydrazine (B178648) derivatives or explosive diazo compounds. nih.gov Flow chemistry allows for the on-demand generation and immediate consumption of these intermediates, minimizing the risks associated with their handling and storage. youtube.com Furthermore, the high surface-area-to-volume ratio in flow reactors enables superior heat transfer, allowing for precise temperature control of highly exothermic reactions like halogenations and nitrations. rsc.orgyoutube.com

A multi-step flow system could be designed for the synthesis of this compound. Such a "telescoped" process would proceed through several stages without the need to isolate intermediates, enhancing efficiency and reducing waste. uc.pt This approach allows for rapid optimization and is well-suited for scaling up production from the laboratory to an industrial scale. uc.pt

Advanced Spectroscopic Studies of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. The study of transient intermediates in the synthesis of pyrazoles can be achieved through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Methods:

In-situ Spectroscopy : Techniques like in-situ NMR and IR spectroscopy can monitor reaction progress in real-time, providing valuable data on the formation and decay of intermediate species. nih.gov These methods have been used to confirm the structures of newly synthesized pyrazole derivatives. nih.gov

Mechanistic Probes : Deuterium labeling experiments and kinetic studies can help to rationalize reaction pathways and elucidate underlying mechanisms. mdpi.com

Computational Modeling:

Density Functional Theory (DFT) : DFT calculations have become an indispensable tool for studying the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comjrasb.com These computational studies can model reaction pathways, predict the geometry of transition states, and explain regioselectivity, offering insights that are often difficult to obtain through experiments alone. jrasb.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can explore the dynamic behavior of molecules, providing information on their conformational flexibility and interactions with solvents or other reagents. eurasianjournals.com

For a molecule like this compound, these advanced studies could be used to investigate the regioselectivity of the bromination and chlorination steps in its synthesis. By combining experimental spectroscopic data with computational models, a comprehensive picture of the reaction landscape can be constructed, paving the way for more rational and efficient synthetic designs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-4-bromo-5-chloropyrazole, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For bromination, NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) is effective, while chlorination may require POCl₃ or SOCl₂ as reagents. Key factors include solvent polarity (e.g., dichloromethane vs. THF), reaction time (monitored via TLC), and stoichiometric ratios of halogenating agents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzyl group shows aromatic protons at δ 7.2–7.4 ppm (multiplet), while pyrazole protons appear as singlets (δ 6.8–7.0 ppm). Halogen substituents deshield adjacent carbons, with Br and Cl causing distinct splitting in DEPT-135 spectra.
  • HRMS : Use electrospray ionization (ESI) in positive mode. Theoretical m/z for C₁₀H₈BrClN₂ is 287.94 ([M+H]⁺). Deviations >5 ppm require re-evaluation of purity or isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .

Q. What purification strategies are effective for removing by-products like dehalogenated derivatives?

  • Methodological Answer : Gradient elution in column chromatography (hexane:ethyl acetate 8:1 to 4:1) separates halogenated products from non-halogenated impurities. Recrystallization in ethanol/water (1:3) at low temperatures (-20°C) enhances crystal purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to confirm <2% impurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when substituting bromine with other halogens (e.g., iodine)?

  • Methodological Answer : Contradictions often arise from steric effects or leaving-group stability. For example, iodine’s larger atomic radius may hinder electrophilic substitution. Use computational modeling (DFT calculations for transition-state energies) to compare activation barriers. Experimentally, optimize solvent (e.g., DMF for polar intermediates) and temperature (60–80°C for iodine). Validate via kinetic studies (NMR reaction monitoring) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki-Miyaura coupling, simulate Pd coordination energies at the bromine position (lower activation energy vs. chlorine). Validate predictions with experimental coupling rates (e.g., with phenylboronic acid, Pd(PPh₃)₄ catalyst) .

Q. How to address instability in halogenated pyrazole derivatives during long-term storage?

  • Methodological Answer : Decomposition pathways (e.g., hydrolysis of C-Br bonds) are minimized by storing compounds under inert gas (argon) in amber vials at -20°C. Add stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to prevent radical-mediated degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What strategies optimize the design of pyrazole analogs for biological activity studies (e.g., kinase inhibition)?

  • Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by systematically varying substituents:

  • Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to modulate lipophilicity (ClogP calculated via ChemDraw).
  • Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance hydrogen bonding with kinase active sites. Validate via in vitro assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for halogenated pyrazoles?

  • Methodological Answer : Cross-validate single-crystal X-ray diffraction data (e.g., CCDC entries) with computational models (Mercury software). Check for thermal motion artifacts (ADPs > 0.1 Ų) and occupancy refinement errors. If bond lengths deviate >0.05 Å from DFT-optimized structures, re-examine crystallization solvents (e.g., DMSO may induce lattice distortions) .

Q. Why do some studies report conflicting biological activities for structurally similar pyrazole derivatives?

  • Methodological Answer : Variability often stems from assay conditions (e.g., cell line specificity, serum concentration). Control experiments should include:

  • Standardized cell viability assays (MTT vs. resazurin).
  • Off-target screening (e.g., hERG binding assays).
  • Metabolite profiling (LC-MS) to detect in situ degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.